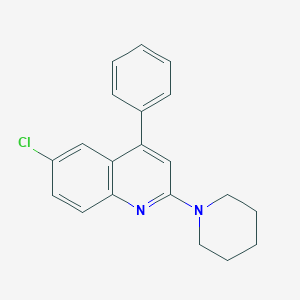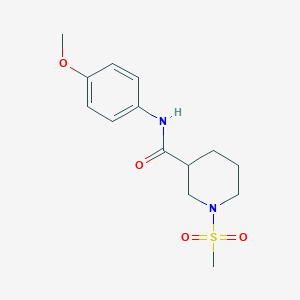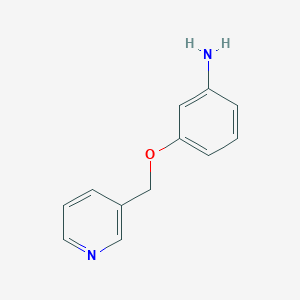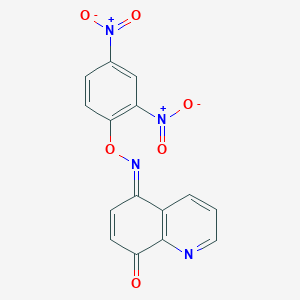
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a quinoline core substituted with a chloro group at the 6-position, a phenyl group at the 4-position, and a piperidinyl group at the 2-position. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline are the fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and are involved in the regulation of glucose and lipid homeostasis .
Mode of Action
This compound acts by inhibiting FABP4 and FABP5 . This inhibition disrupts the normal functioning of these proteins, leading to changes in lipid metabolism and glucose homeostasis .
Biochemical Pathways
The inhibition of FABP4 and FABP5 by this compound affects the lipid metabolism and glucose homeostasis pathways . The downstream effects of this disruption can lead to beneficial effects on various metabolic parameters such as improved insulin sensitivity and reduced blood glucose levels .
Pharmacokinetics
The pharmacokinetic properties of this compound are reported to be very good . These properties, along with the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, contribute to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin sensitivity and reduced blood glucose levels . These effects are a result of the compound’s inhibition of FABP4 and FABP5, leading to disruptions in lipid metabolism and glucose homeostasis .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline has been found to interact with fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and regulation, and their inhibition can have significant effects on metabolic parameters .
Cellular Effects
The compound’s interaction with FABP4 and FABP5 can influence cell function significantly. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of these proteins can potentially improve insulin sensitivity and blood glucose levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to inhibit FABP4 and FABP5, which can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in lipid metabolism due to its interaction with FABP4 and FABP5 . These proteins are key players in lipid transport and metabolism, and their inhibition can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with FABP4 and FABP5 . These proteins can affect the compound’s localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with FABP4 and FABP5 . These proteins are found in various cellular compartments, and their interaction with the compound could direct it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Phenylation: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Piperidinyl Substitution: The final step involves the substitution of the 2-position with a piperidinyl group, which can be achieved through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or piperidinyl positions using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid functionalities, while reduction can produce alcohol derivatives.
Scientific Research Applications
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent. It is also investigated for its role in modulating metabolic pathways and treating metabolic disorders.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenyl-2-(piperidin-1-yl)-3-(1H-tetrazol-5-yl)quinoline: This compound has a similar structure but includes a tetrazole group, which may confer different biological activities.
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline-3-carboxylic acid: This derivative includes a carboxylic acid group, which can affect its solubility and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit FABP4 and FABP5 with good selectivity and pharmacokinetic properties makes it a valuable compound for further research and development .
Properties
IUPAC Name |
6-chloro-4-phenyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c21-16-9-10-19-18(13-16)17(15-7-3-1-4-8-15)14-20(22-19)23-11-5-2-6-12-23/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVECYULGNYIKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)
![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)
![5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2420464.png)



![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2420469.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2420471.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2420472.png)

![2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2420474.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2420478.png)
